![molecular formula C12H14N4OS2 B2448757 N-[1-(1,2,5-チアゾール-3-イル)ピペリジン-4-イル]チオフェン-2-カルボキサミド CAS No. 2034608-31-4](/img/structure/B2448757.png)

N-[1-(1,2,5-チアゾール-3-イル)ピペリジン-4-イル]チオフェン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

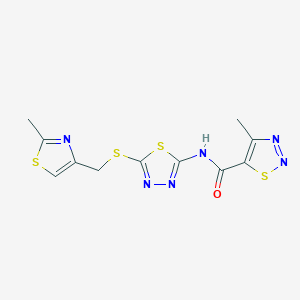

“N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known for their wide range of pharmacological properties, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives involves the use of different physicochemical and analytical means such as 1H-NMR, FTIR, mass spectra, and elemental analyses . The exact synthesis process for “N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide” is not specified in the available resources.科学的研究の応用

鎮痛薬

1,3,4-チアゾール誘導体は合成され、神経系の知覚過敏経路に対する鎮痛効果について調査されています . これらの化合物は、機械的、熱的、および化学的刺激に対して効果を示し、中枢および末梢の両方に媒介される鎮痛作用を示しています .

抗菌剤

1,3,4-チアゾール誘導体は、強力な抗菌剤として合成され、評価もされています . これらの化合物は、E. coli、B. mycoides、およびC. albicansなどのさまざまな微生物に対して試験されており、一部の化合物は有意な抗菌活性を示しています .

抗がん剤

特定の1,3,4-チアゾール誘導体は、標準的な薬剤と比較して、in vitroでの抗がん活性が大幅に上昇していることが示されています . これは、新しい抗がん療法の開発における潜在的な用途を示唆しています .

抗炎症剤

1,3,4-チアゾール部分は、抗炎症作用を含むさまざまな生物学的活性を持っています . これは、新しい抗炎症療法の開発における潜在的な用途を示唆しています .

抗糖尿病薬

1,3,4-チアゾール部分は、抗糖尿病作用を含むさまざまな生物学的活性を持っています . これは、新しい抗糖尿病療法の開発における潜在的な用途を示唆しています .

降圧剤

1,3,4-チアゾール部分は、降圧作用を含むさまざまな生物学的活性を持っています . これは、新しい降圧療法の開発における潜在的な用途を示唆しています .

作用機序

Target of Action

Compounds containing the 1,3,4-thiadiazole moiety have been associated with several biological activities . For instance, they have been linked to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Mode of Action

Compounds containing the 1,3,4-thiadiazole moiety are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of chemical and biological properties .

Pharmacokinetics

Compounds containing the 1,3,4-thiadiazole moiety are generally known for their broad range of chemical and biological properties .

Result of Action

Compounds containing the 1,3,4-thiadiazole moiety have been associated with a broad range of biological activities .

Action Environment

The biological activities of compounds containing the 1,3,4-thiadiazole moiety are generally influenced by various factors .

特性

IUPAC Name |

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h1-2,7-9H,3-6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGCSQBGWFJJAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2448675.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2448680.png)

![tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate](/img/structure/B2448683.png)

![(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2448686.png)

![3-[(4-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2448687.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448690.png)

![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1-benzyl-1H-benzo[d]imidazole](/img/structure/B2448691.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)